molecular formula C13H15N3O2S B2695519 5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole CAS No. 1226443-01-1

5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole

Cat. No.: B2695519
CAS No.: 1226443-01-1
M. Wt: 277.34
InChI Key: NFBIQKZJDIIKFG-UHFFFAOYSA-N
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Description

5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to a methanone group substituted with a 4-methoxypiperidine moiety

Scientific Research Applications

5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole typically involves multiple steps. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The methanone group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the 4-methoxypiperidine moiety through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c][1,2,5]thiadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents .

Mechanism of Action

The mechanism of action of 5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxypiperidine-1-carbonyl)-2,1,3-benzothiadiazole is unique due to its specific combination of the benzo[c][1,2,5]thiadiazole core and the 4-methoxypiperidine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(4-methoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-18-10-4-6-16(7-5-10)13(17)9-2-3-11-12(8-9)15-19-14-11/h2-3,8,10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBIQKZJDIIKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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